3,5-DIMETHYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-CYCLOPENTYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-DIMETHYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-CYCLOPENTYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a dihydropyridine ring, a cyclopentyl group, and various functional groups such as hydroxyl, methoxy, and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-CYCLOPENTYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multiple steps. One common method includes the reaction of 4-hydroxy-3,5-dimethyl-α-chloroacetophenone with methylene chloride and aqueous hydrobromic acid in the presence of tetrabutylammonium bromide. This reaction is carried out under reflux conditions for 24 hours, yielding the desired product with a high yield of 87% .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-CYCLOPENTYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro group or reduce the dihydropyridine ring.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
3,5-DIMETHYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-CYCLOPENTYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-CYCLOPENTYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxy-5-methoxybenzaldehyde: Shares similar functional groups but lacks the dihydropyridine and cyclopentyl components.
4-Hydroxy-3,5-dimethyl-α-chloroacetophenone: A precursor in the synthesis of the target compound, sharing the chloro and hydroxyl groups.
Uniqueness
3,5-DIMETHYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-CYCLOPENTYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Properties
IUPAC Name |
dimethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyclopentyl-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO6/c1-27-17-9-12(8-16(22)19(17)24)18-14(20(25)28-2)10-23(13-6-4-5-7-13)11-15(18)21(26)29-3/h8-11,13,18,24H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGYXLMLOLZJKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)C3CCCC3)C(=O)OC)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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